molecular formula C22H23N5O4S3 B2879916 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 392300-49-1

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2879916
CAS RN: 392300-49-1
M. Wt: 517.64
InChI Key: SOMIVZZTPFHGJQ-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H23N5O4S3 and its molecular weight is 517.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structural elements similar to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide have been synthesized and characterized, revealing their potential in various biological and chemical applications. For instance, the synthesis and physicochemical characterization of new derivatives have shown activities such as cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic effects, underscoring the chemical versatility and potential utility of these compounds in research exploring biological pathways and disease treatments (Zablotskaya et al., 2013).

Anticancer and Antimicrobial Properties

Several studies focus on derivatives with anticancer and antimicrobial properties, indicating the potential of these compounds in developing new therapeutic agents. For example, Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant DNA protective ability and antimicrobial activity, with some compounds showing cytotoxicity against cancer cell lines, suggesting their potential in chemotherapy drug development (Gür et al., 2020).

Pharmacological Scaffold

The 1,3,4-thiadiazole core, a common feature in these compounds, is utilized as a pharmacological scaffold in medicinal chemistry, highlighting its importance in drug discovery and development. This core structure's versatility allows for the creation of compounds with a wide range of biological activities, including antiproliferative and antimicrobial properties, which could be leveraged in the development of new treatments for various conditions (Mikhailovskii et al., 2018).

Molecular Docking Studies

Molecular docking studies of compounds with similar structures have been conducted to understand their mechanism of action, particularly in binding to biological targets such as enzymes and receptors. These studies are crucial for designing more effective and selective drugs by predicting how these compounds interact at the molecular level with their targets (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S3/c1-26(2)34(30,31)17-11-9-16(10-12-17)20(29)23-21-24-25-22(33-21)32-14-19(28)27-13-5-7-15-6-3-4-8-18(15)27/h3-4,6,8-12H,5,7,13-14H2,1-2H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMIVZZTPFHGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

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